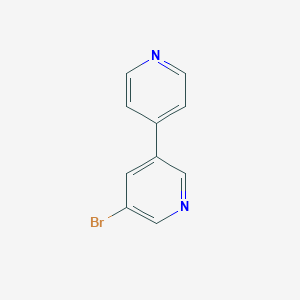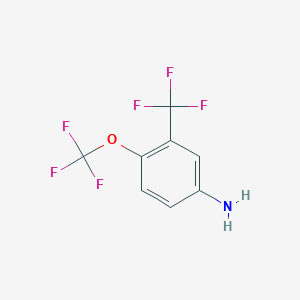
テトラキス(ジメチルアミノ)ハフニウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(dimethylamido)hafnium(IV) is an organometallic compound consisting of a central hafnium atom surrounded by four dimethylamido ligands. This compound is commonly used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to produce high-quality hafnium oxide thin films .
科学的研究の応用
Tetrakis(dimethylamido)hafnium(IV) has a wide range of applications in scientific research:
作用機序
Target of Action
Tetrakis(dimethylamido)hafnium(IV), also known as Hafnium, tetrakis(dimethylamino)- or TDMAH, is an organometallic compound . The primary target of this compound is the deposition of hafnium oxide thin films for advanced semiconductor devices .
Mode of Action
TDMAH is commonly used as a Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) precursor . It interacts with its targets by depositing high-quality hafnium oxide thin films . The compound consists of a central hafnium atom (Hf) surrounded by four dimethylamido ligands (NMe 2) .
Biochemical Pathways
The specific biochemical pathways affected by TDMAH are related to the deposition of hafnium oxide thin films . These thin films are crucial in the manufacturing of advanced semiconductor devices .
Pharmacokinetics
While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TDMAH are not typically discussed in the context of pharmacokinetics, it’s important to note that the compound is a low-melting solid with a density of 1.098 g/mL at 25 °C .
Result of Action
The result of TDMAH’s action is the production of high-quality hafnium oxide thin films . These films are used in advanced semiconductor devices . The compound can also be used to fabricate polymer-derived ceramic nanocomposites .
Action Environment
TDMAH is sensitive to environmental factors. It’s a moisture-sensitive compound that should be stored in a cold environment . Additionally, it’s important to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . These precautions help to maintain the compound’s action, efficacy, and stability.
生化学分析
Cellular Effects
The compound plays a crucial role in the synthesis of HfS2 layers, which have emerged as a promising 2D semiconductor . These layers can be applied in nanosized transistors, photodetector LEDs, solar cells, and sensing devices .
Molecular Mechanism
The molecular mechanism of Hafnium, tetrakis(dimethylamino)- involves its use as a precursor in the ALD process . It helps in the synthesis of HfS2 layers, which have high chemical stability and reasonable bandgap
準備方法
Tetrakis(dimethylamido)hafnium(IV) is typically synthesized through the reaction of hafnium tetrachloride with dimethylamine in an organic solvent such as toluene or hexane . The reaction conditions involve maintaining a controlled temperature and atmosphere to ensure the formation of the desired product. Industrial production methods often involve scaling up this synthetic route while ensuring high purity and yield .
化学反応の分析
Tetrakis(dimethylamido)hafnium(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hafnium oxide (HfO₂) thin films, commonly used in semiconductor devices.
Substitution: The dimethylamido ligands can be substituted with other ligands under appropriate conditions.
Decomposition: At elevated temperatures, it decomposes to form hafnium nitride (Hf₃N₄) when reacted with ammonia.
Common reagents used in these reactions include ozone (O₃) for oxidation and ammonia (NH₃) for nitride formation . The major products formed from these reactions are hafnium oxide and hafnium nitride thin films .
類似化合物との比較
Tetrakis(dimethylamido)hafnium(IV) can be compared with other similar compounds such as:
Tetrakis(dimethylamido)zirconium(IV): Similar in structure and used for zirconium oxide thin films.
Tetrakis(ethylmethylamido)hafnium(IV): Used for hafnium oxide thin films but with different ligand properties.
Tetrakis(dimethylamido)titanium(IV): Used for titanium oxide thin films.
The uniqueness of Tetrakis(dimethylamido)hafnium(IV) lies in its specific application for hafnium oxide thin films, which are crucial for advanced semiconductor devices due to their high dielectric constant and stability .
特性
CAS番号 |
19782-68-4 |
|---|---|
分子式 |
C8H24HfN4 |
分子量 |
354.79 g/mol |
IUPAC名 |
dimethylazanide;hafnium(4+) |
InChI |
InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
InChIキー |
ZYLGGWPMIDHSEZ-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] |
正規SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)






